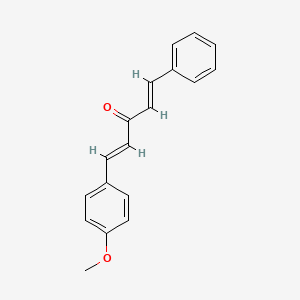

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one

Description

(1E,4E)-1-(4-Methoxyphenyl)-5-phenylpenta-1,4-dien-3-one is a chalcone derivative characterized by a conjugated dienone backbone with 4-methoxyphenyl and phenyl substituents. This compound shares structural similarities with curcumin analogs but lacks the central β-diketone moiety, which enhances metabolic stability. Its synthesis typically involves Claisen-Schmidt condensation, as seen in related compounds, using aldehydes and ketones under basic catalysis.

Properties

IUPAC Name |

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-20-18-13-9-16(10-14-18)8-12-17(19)11-7-15-5-3-2-4-6-15/h2-14H,1H3/b11-7+,12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIMSIOZBKPANE-MKICQXMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated ketones and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHO

Molecular Weight: 264.32 g/mol

CAS Number: 115846-97-4

The compound features an α,β-unsaturated carbonyl system, which is characteristic of chalcones. This structural motif is crucial for its reactivity and biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its ability to undergo various chemical transformations—such as oxidation and reduction—makes it valuable for creating derivatives with tailored properties.

Biology

Recent studies have highlighted the biological activities of (1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one:

- Antimicrobial Activity: Investigated for its effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Exhibits potential in reducing inflammation markers.

- Anticancer Activity: Shows promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

The compound is being studied for its therapeutic applications :

- Drug Development: Its molecular structure allows it to interact with specific biological targets, leading to the development of new drugs aimed at treating diseases such as cancer and infections.

Industry

In industrial applications, this compound is utilized in developing materials with specific optical and electronic properties . Its characteristics make it suitable for use in non-linear optical (NLO) applications.

Non-linear Optical Properties

A significant area of research focuses on the NLO properties of this compound. Experimental studies have shown that:

- The second harmonic generation (SHG) conversion efficiency is 1.28 times greater than that of standard urea.

- It demonstrates transparency across the visible spectrum with an optical band gap of 2.73 eV.

These properties indicate its potential use in optical devices such as lasers and frequency converters.

Case Study 1: NLO Material Development

A study published in AIP Advances reported on the synthesis and characterization of this compound as a phase-matchable NLO material. The research utilized techniques like DFT calculations to analyze its electronic structure and predict its behavior under optical excitation .

Case Study 2: Anticancer Research

Research conducted on the anticancer effects of this chalcone derivative demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of (1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. Its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Yield Comparison :

*Estimated based on analogous syntheses.

Structural and Physical Properties

Crystallography and Conformation

Spectroscopic Data

Anticancer and Cytotoxic Effects

Anti-inflammatory and Analgesic Effects

Neuroprotective and Antioxidant Effects

- (1E,4E)-1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (CB) : Enhances NRF2-mediated antioxidant enzyme expression in PC12 cells, suggesting methoxy/hydroxy groups are critical for neuroprotection.

- MCC 009: A curcumin analog with aminomethyl and hydroxy substituents demonstrates superior radical scavenging via HAT and SPLET mechanisms.

Computational and Quantum Chemical Insights

- NLO properties: Nitro-substituted analogs exhibit higher nonlinear optical activity due to charge transfer interactions, whereas methoxy groups may reduce polarizability.

- Thermodynamic stability : Methoxy groups lower the O–H bond dissociation energy (BDE) compared to nitro groups, favoring antioxidant activity.

Biological Activity

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one, commonly referred to as BMPD, is a chalcone derivative synthesized through the Claisen-Schmidt condensation reaction. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research.

- Molecular Formula : CHO

- Molecular Weight : 310.40 g/mol

- CAS Number : 115846-97-4

Synthesis and Characterization

BMPD was synthesized and characterized using various techniques including elemental analysis, NMR spectroscopy, and FTIR. The crystal structure of BMPD has been reported to exhibit a noncentrosymmetric orthorhombic system with significant nonlinear optical (NLO) properties, making it a candidate for photonic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of BMPD. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).

- Mechanism of Action : BMPD induces apoptosis in cancer cells by enhancing caspase-3 activity, which is crucial for the apoptosis pathway. In vitro studies indicated that BMPD could significantly reduce cell viability at concentrations as low as 10 μM .

Table 1: Anticancer Activity of BMPD

| Cell Line | IC50 (μM) | Apoptosis Induction | Reference |

|---|---|---|---|

| MDA-MB-231 | 10 | Increased caspase-3 | |

| HepG2 | 15 | Morphological changes |

Neuroprotective Effects

In addition to its anticancer properties, BMPD has been evaluated for its neuroprotective effects. Research indicates that it may mitigate neurotoxicity associated with amyloid-beta peptide (Aβ42), which is implicated in Alzheimer's disease.

- Model Organisms : Studies conducted on C. elegans and Drosophila melanogaster demonstrated that BMPD administration improved mobility and reduced Aβ42-induced cytotoxicity .

Table 2: Neuroprotective Effects of BMPD

| Model Organism | Treatment Concentration (μM) | Observed Effect | Reference |

|---|---|---|---|

| C. elegans | 25 | Improved mobility | |

| Drosophila | 50 | Reduced Aβ42 toxicity |

Mechanistic Insights

The biological activity of BMPD can be attributed to its structural features that facilitate interaction with biological targets:

- Microtubule Destabilization : Similar to other chalcone derivatives, BMPD may interfere with microtubule assembly, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Modulation : BMPD has been shown to modulate oxidative stress levels within cells, which is critical in both cancer progression and neurodegenerative diseases .

Q & A

Basic: What are the optimal synthetic routes for (1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde derivatives. Key parameters include:

- Catalyst selection: Base catalysts (e.g., NaOH or KOH) are commonly used, but heterogeneous catalysts may improve selectivity .

- Solvent optimization: Polar aprotic solvents (e.g., ethanol or ether) enhance reaction efficiency. demonstrates that Et₂O as a solvent achieved a 44% yield in analogous diarylpentanoid synthesis .

- Reaction time and temperature: Extended reaction times (48–72 hours) at 25–60°C are typical, though microwave-assisted synthesis can reduce time .

Validate purity via TLC and column chromatography (e.g., EtOAc/hexane gradients) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?

Methodological Answer:

- X-ray crystallography: Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and bond geometry. For example, and used SCXRD to confirm the (E,E)-configuration in structurally similar compounds .

- NMR spectroscopy: ¹H and ¹³C NMR identify substituent effects and conjugation. In , δ 7.2–7.8 ppm (aromatic protons) and δ 190–200 ppm (ketone carbonyl) were critical markers .

- IR spectroscopy: Stretching frequencies for α,β-unsaturated ketones (1650–1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹) confirm functional groups .

Advanced: How do substituents on the phenyl rings affect the compound's electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing groups (EWGs): Nitro substituents (e.g., in ) reduce electron density at the carbonyl, increasing electrophilicity and altering UV-Vis absorption .

- Electron-donating groups (EDGs): Methoxy groups enhance conjugation, stabilizing the enone system and shifting λmax in UV spectra .

- Reactivity studies: Use Hammett plots to correlate substituent σ values with reaction rates (e.g., nucleophilic addition to the ketone). Computational tools like Gaussian can model substituent effects on frontier molecular orbitals .

Advanced: What computational approaches are recommended to model the compound's interaction with biological targets?

Methodological Answer:

- Molecular docking: AutoDock or Schrödinger Suite can predict binding affinities to enzymes (e.g., cyclooxygenase-2) by analyzing hydrophobic/π-π interactions with the diaryl system .

- QSAR modeling: Use descriptors like logP, polar surface area, and HOMO-LUMO gaps (derived from DFT calculations) to correlate structure with bioactivity .

- MD simulations: GROMACS can assess conformational stability in solvated environments over 100-ns trajectories .

Advanced: How can researchers resolve contradictions in reported NMR chemical shifts for derivatives of this compound?

Methodological Answer:

- Solvent calibration: Compare shifts in CDCl₃ vs. DMSO-d₆; noted solvent-induced δ variations of ±0.3 ppm .

- Internal standards: Use tetramethylsilane (TMS) or residual solvent peaks for referencing .

- Cross-validation: Pair NMR with SCXRD data (e.g., and ) to confirm substituent positions and eliminate assignment errors .

Advanced: What methodologies validate crystallographic data discrepancies in structurally similar diarylpentanoids?

Methodological Answer:

- Data refinement: Re-analyze raw diffraction data (e.g., using SHELX or Olex2) to check for missed symmetry elements or disorder .

- Comparative analysis: Overlay CIF files of analogous compounds (e.g., vs. 18) to assess bond-length deviations (>0.02 Å suggests errors) .

- Hirshfeld surface analysis: CrystalExplorer quantifies intermolecular interactions (e.g., C–H···O contacts) to explain packing differences .

Basic: How can researchers confirm the stereochemical purity of (1E,4E)-configured derivatives?

Methodological Answer:

- NOESY NMR: Detect spatial proximity between H-1 and H-4 protons to confirm the (E,E)-geometry .

- Polarimetry: Compare optical rotation with enantiomerically pure standards if chiral centers exist.

- SCXRD: Gold-standard method to assign double-bond configurations unambiguously .

Advanced: What strategies mitigate competing side reactions during large-scale synthesis?

Methodological Answer:

- Temperature control: Lower temperatures (0–10°C) reduce aldol byproducts from ketone self-condensation .

- Protecting groups: Temporarily block reactive sites (e.g., methoxy groups) using acetyl or TMS protection .

- Flow chemistry: Continuous reactors minimize intermediate degradation and improve yield reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.